Cas no 391229-63-3 (3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide)

3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide
- Benzamide, 3-bromo-N-[4-(5-bromo-2-thienyl)-2-thiazolyl]-
- F0214-0074
- 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
- 391229-63-3
- AKOS002048075
- 3-bromo-N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)benzamide
-
- インチ: 1S/C14H8Br2N2OS2/c15-9-3-1-2-8(6-9)13(19)18-14-17-10(7-20-14)11-4-5-12(16)21-11/h1-7H,(H,17,18,19)
- InChIKey: STDDPMXQNDMPPZ-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2SC(Br)=CC=2)=CS1)(=O)C1=CC=CC(Br)=C1
計算された属性
- 精确分子量: 443.84243g/mol
- 同位素质量: 441.84448g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 388
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 98.5Ų
じっけんとくせい
- 密度みつど: 1.865±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 6.51±0.50(Predicted)
3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0214-0074-15mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-5mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-50mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-3mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-30mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-4mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-25mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-20mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-100mg |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0214-0074-10μmol |
3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |
391229-63-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Research Briefing on 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 391229-63-3)
The compound 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 391229-63-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide as a promising scaffold for the development of novel kinase inhibitors. The compound's unique structural features, including the brominated thiophene and thiazole moieties, contribute to its ability to interact with specific kinase targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory activity against a range of tyrosine kinases, with IC50 values in the nanomolar range.
In addition to its kinase inhibitory properties, emerging research suggests that this compound may exhibit anti-proliferative effects in various cancer cell lines. A recent preclinical study conducted by researchers at the University of Cambridge showed that 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide effectively suppressed tumor growth in xenograft models of colorectal cancer, with minimal toxicity observed in normal tissues. These findings position the compound as a potential lead for further anticancer drug development.
The synthetic routes for 391229-63-3 have been optimized in recent years, with several research groups reporting improved yields and purity. A 2022 publication in Organic Process Research & Development described a novel, scalable synthesis method that reduces the number of steps while maintaining high enantiomeric purity. This advancement is particularly significant for potential large-scale production should the compound progress to clinical trials.
Structural-activity relationship (SAR) studies have provided valuable insights into the compound's pharmacophore. Researchers have identified that the bromine atoms at both the thiophene and benzene rings are crucial for maintaining biological activity, while modifications to the thiazole nitrogen can modulate selectivity towards different kinase targets. These findings are guiding the design of next-generation derivatives with improved pharmacokinetic properties.
Despite these promising developments, challenges remain in the development of 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide as a therapeutic agent. Recent pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires formulation optimization to enhance its absorption profile. Additionally, ongoing toxicology studies are evaluating potential off-target effects that need to be addressed before clinical translation.
In conclusion, 3-bromo-N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-ylbenzamide represents an exciting area of research in medicinal chemistry. Its dual functionality as a kinase inhibitor and anticancer agent, combined with recent synthetic advancements, makes it a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions will likely focus on optimizing its drug-like properties and exploring combination therapies with existing anticancer agents.
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